molecular formula C12H15ClFNO2 B1388199 (S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 637020-70-3

(S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1388199
CAS No.: 637020-70-3
M. Wt: 259.7 g/mol
InChI Key: XXKIVTMVJSAYSR-YDALLXLXSA-N
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Description

(S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H15ClFNO2 and its molecular weight is 259.7 g/mol. The purity is usually 95%.
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Biological Activity

(S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with the CAS number 637020-70-3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15ClFNO2
  • Molecular Weight : 259.7 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a 4-fluorobenzyl group and a carboxylic acid functional group.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including this compound. The compound has been tested against various bacterial strains, with promising results.

Minimum Inhibitory Concentration (MIC) Values

Table 1 summarizes the MIC values for this compound against selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.69
Escherichia coli8.33
Bacillus subtilis5.64
Pseudomonas aeruginosa13.40

These values indicate moderate to strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. The compound was evaluated against common fungal pathogens:

Antifungal Efficacy

Table 2 presents the antifungal activity of the compound:

Fungal StrainMIC (µg/mL)
Candida albicans16.69
Fusarium oxysporum56.74

The results suggest that while the compound is effective against certain fungi, its potency varies significantly among different species .

The mechanism by which this compound exerts its antibacterial and antifungal effects is not fully elucidated. However, it is hypothesized that the presence of the fluorobenzyl group enhances its ability to penetrate bacterial membranes and disrupt cellular processes.

Case Studies

Several studies have investigated the biological activity of pyrrolidine derivatives, providing insights into their therapeutic potential.

  • Study on Antimicrobial Activity : A study published in MDPI evaluated various pyrrolidine derivatives for their antimicrobial properties. The findings indicated that compounds with halogen substituents exhibited enhanced antibacterial activity, suggesting that structural modifications can significantly influence efficacy .
  • Comparative Analysis with Other Derivatives : Research comparing this compound with other similar compounds showed that it possessed superior activity against specific strains of bacteria and fungi, highlighting its potential as a lead compound for further development .
  • Pharmacological Review : A comprehensive review of benzimidazole derivatives noted that similar structural motifs often yield significant bioactivity against resistant strains, reinforcing the idea that compounds like this compound could be pivotal in addressing antibiotic resistance .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of (S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. Its efficacy against various bacterial strains has been documented, showcasing moderate to strong activity, especially against Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Values :

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.69
Escherichia coli8.33
Bacillus subtilis5.64
Pseudomonas aeruginosa13.40

These results indicate that the compound is particularly effective against Staphylococcus aureus and Bacillus subtilis, making it a candidate for further development in antibacterial therapies.

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against common pathogens:

Antifungal Efficacy :

Fungal StrainMIC (µg/mL)
Candida albicans16.69
Fusarium oxysporum56.74

The antifungal activity varies among species, indicating the need for further exploration of its mechanisms of action and potential modifications to enhance efficacy.

Study on Antimicrobial Activity

A comprehensive study published in MDPI evaluated various pyrrolidine derivatives for their antimicrobial properties, including this compound. The findings indicated that halogen substituents significantly enhance antibacterial activity, suggesting that structural modifications can influence efficacy .

Comparative Analysis with Other Derivatives

Research comparing this compound with other similar compounds revealed superior activity against specific bacterial and fungal strains. This highlights its potential as a lead compound for further pharmacological development .

Pharmacological Review

A review of benzimidazole derivatives noted that similar structural motifs often yield significant bioactivity against resistant strains. This reinforces the idea that compounds like this compound could play a pivotal role in addressing antibiotic resistance .

Properties

IUPAC Name

(2S)-2-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKIVTMVJSAYSR-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=C(C=C2)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.